molecular formula C9H12FN3 B1477041 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine CAS No. 2092549-64-7

6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Cat. No.: B1477041
CAS No.: 2092549-64-7
M. Wt: 181.21 g/mol
InChI Key: JCVWCKXDBYPKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is a synthetic organic compound that features a pyridine ring substituted with an azetidine ring containing a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the azetidine or pyridine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a selective estrogen receptor degrader, it binds to the estrogen receptor and promotes its degradation, thereby inhibiting estrogen signaling pathways . This mechanism is particularly relevant in the treatment of estrogen receptor-positive breast cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluoromethyl group enhances its metabolic stability and binding affinity to target receptors, making it a valuable compound in drug development.

Properties

IUPAC Name

6-[3-(fluoromethyl)azetidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-3-7-5-13(6-7)9-2-1-8(11)4-12-9/h1-2,4,7H,3,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVWCKXDBYPKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
Reactant of Route 3
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.